molecular formula C20H28O2 B1244833 Pseudopterosin G-J aglycone

Pseudopterosin G-J aglycone

Cat. No. B1244833
M. Wt: 300.4 g/mol
InChI Key: QYYIMVMYWAMAAS-DDHJSBNISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pseudopterosin G-J aglycone is a diterpenoid. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Structural Studies

  • Enantiospecific Synthesis : Pseudopterosin G-J aglycone and its enantiomer have been synthesized enantiospecifically using an A→AB→ABC annulation strategy, starting from 2,3-dimethoxytoluene. This process involved creating three benzylic stereogenic centers and was confirmed by the X-ray structure of a tetrahydronaphthalene compound (Chow et al., 2001).

Bioactivity and Medicinal Chemistry

  • Synthesis and Anti-inflammatory Activity : A series of synthetic pseudopterosin analogues were developed and tested for anti-inflammatory activity. The most active compound showed significant reduction in inflammation, demonstrating the potential of pseudopterosin analogues as anti-inflammatory drug candidates (Flachsmann et al., 2010).
  • Inhibition of NF-κB Signaling in Cancer : Pseudopterosins can block cytokine release in triple-negative breast cancer and monocytic leukemia cells by inhibiting NF-κB signaling. This suggests their potential as therapeutic agents in cancer treatment (Sperlich et al., 2017).
  • Neuromodulatory Properties : Pseudopterosin A has been explored for its neuromodulatory properties in the context of oxidative stress, using the fruit fly model. It was found to mitigate the effects of oxidative stress and promote functional tolerance during oxidative stress, highlighting its potential as a neuromodulatory agent (Caplan et al., 2016).

Chemical Structure and Biosynthesis

  • Biosynthetic Studies : Research has focused on understanding the biosynthetic origin of pseudopterosins. Studies have identified key intermediates and enzymes involved in their biosynthesis, providing insights into the natural production of these compounds (Kerr et al., 2006).

Therapeutic Potential

  • Potential in Wound Repair : A novel pseudopterosin analog has shown promise in wound repair by resisting glycoside cleavage and stimulating cell proliferation, suggesting its use in chronic wound treatment (Day & Jacobs, 2009).
  • Antineoplastic Activity in Prostate Cancer : Pseudopterosin H has demonstrated anti-neoplastic activity in prostate cancer cell lines, reducing cell viability and altering intracellular reactive oxygen species. This suggests its potential application in prostate cancer therapy (Bowers et al., 2021).

properties

Product Name

Pseudopterosin G-J aglycone

Molecular Formula

C20H28O2

Molecular Weight

300.4 g/mol

IUPAC Name

(4S,6S,6aR,9S)-3,6,9-trimethyl-4-(2-methylprop-1-enyl)-5,6,6a,7,8,9-hexahydro-4H-phenalene-1,2-diol

InChI

InChI=1S/C20H28O2/c1-10(2)8-14-9-12(4)15-7-6-11(3)16-18(15)17(14)13(5)19(21)20(16)22/h8,11-12,14-15,21-22H,6-7,9H2,1-5H3/t11-,12-,14+,15+/m0/s1

InChI Key

QYYIMVMYWAMAAS-DDHJSBNISA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@H](C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C

Canonical SMILES

CC1CCC2C(CC(C3=C(C(=C(C1=C23)O)O)C)C=C(C)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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